NCGC-959
Description
NCGC-959 is a chemically modified analog of the potent USP1-UAF1 inhibitor ML323, developed to explore structure-activity relationships (SAR) in DNA damage response pathways. USP1-UAF1, a deubiquitinating enzyme complex, plays a critical role in regulating genomic stability and is a target for cancer therapy due to its involvement in DNA repair mechanisms . ML323, the parent compound, inhibits USP1-UAF1 through a mixed inhibition mechanism, demonstrating high potency and reversibility in enzymatic assays .
This compound was synthesized by substituting the isopropyl group of ML323 with a more polar oxetane moiety (Supplementary Fig. 1c-f, ). However, this modification resulted in a complete loss of inhibitory activity, rendering this compound ineffective as a USP1-UAF1 inhibitor. Consequently, this compound has been utilized primarily as a negative control in biochemical and cellular studies to validate the specificity of ML323’s effects .
Properties
Molecular Formula |
C23H22N6O |
|---|---|
Molecular Weight |
398.47 |
IUPAC Name |
N-(4-(1H-1,2,3-triazol-1-yl)benzyl)-2-(2-(oxetan-3-yl)phenyl)-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C23H22N6O/c1-16-12-24-23(21-5-3-2-4-20(21)18-14-30-15-18)27-22(16)25-13-17-6-8-19(9-7-17)29-11-10-26-28-29/h2-12,18H,13-15H2,1H3,(H,24,25,27) |
InChI Key |
WPCWPXCQWFGWJG-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=CC=CC=C2C3COC3)N=C1NCC4=CC=C(N5N=NC=C5)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NCGC-959; NCGC 959; NCGC959 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of ML323 and this compound
| Parameter | ML323 | This compound |
|---|---|---|
| Key Substituent | Isopropyl group | Oxetane group |
| Polarity | Moderate (hydrophobic) | High (polar) |
| USP1-UAF1 Inhibition | Potent (IC50 in nM range)* | Inactive |
| Mechanism | Mixed inhibition, reversible | No significant activity |
| Role in Studies | Active inhibitor | Negative control |
- Structural Impact: The isopropyl group in ML323 likely contributes to hydrophobic interactions with the USP1-UAF1 binding pocket, stabilizing inhibitor-enzyme complexes.
- Functional Implications : ML323’s reversibility and potency make it a promising candidate for therapeutic development, while this compound’s inactivity underscores the necessity of specific substituents for maintaining inhibitory effects.
Broader Context Among USP1-UAF1 Inhibitors
- Hydrophobic vs. Polar Groups : Bulky, hydrophobic substituents often enhance binding affinity in enzyme pockets, whereas polar groups may reduce permeability or disrupt critical interactions .
- Negative Controls : Inactive analogs like this compound are essential for confirming target specificity, particularly in studies ruling off-target effects .
Research Findings and Discussion
Key Experimental Observations
- Reversibility Assays : ML323’s inhibition of USP1-UAF1 was shown to be reversible via rapid dilution assays, with enzymatic activity recovering post-treatment. This property is critical for minimizing prolonged off-target effects in vivo .
- Role of this compound: As a negative control, this compound validated that observed effects in ML323-treated samples (e.g., reduced DNA repair capacity) were due to USP1-UAF1 inhibition rather than nonspecific interactions .
Mechanistic Insights
The loss of activity in this compound highlights the importance of the isopropyl group in ML323’s mechanism. Potential explanations include:
Steric Hindrance : The oxetane group’s smaller size or altered geometry may prevent optimal binding.
Polarity Mismatch : Increased polarity could destabilize interactions within the hydrophobic binding pocket of USP1-UAF1 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
